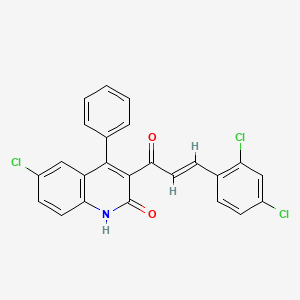![molecular formula C11H13NO B2812571 (3As,9bR)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole CAS No. 208994-28-9](/img/structure/B2812571.png)
(3As,9bR)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Pyrrole synthesis often involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia . This reaction can be conducted under neutral or weakly acidic conditions . There are also other methods for the synthesis of pyrrole compounds, such as the Paal-Knorr Pyrrole Synthesis .Molecular Structure Analysis
In general, pyrrole has a dipole in which the positive end lies on the side of the heteroatom, with a dipole moment of 1.58 D . In CDCl3, it has chemical shifts at 6.68 (H2, H5) and 6.22 (H3, H4) .Chemical Reactions Analysis
Pyrrole undergoes electrophilic substitution reactions at carbon-2 and gives 2-substituted product . Other reactions include nitration, sulphonation, halogenation, and Friedel-Craft Acylation .Physical And Chemical Properties Analysis
Pyrrole is a 5-membered aromatic heterocycle, like furan and thiophene . It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is weakly basic, with a conjugate acid pKa of -3.8 .Aplicaciones Científicas De Investigación
Novel Synthesis and Structural Analysis
One area of research focuses on the synthesis of novel compounds and their structural elucidation. For example, the synthesis of complex pyrrole derivatives through intramolecular cyclization demonstrates the chemical versatility and potential for creating new molecules with unique properties (Verboom et al., 2010)[https://consensus.app/papers/synthesis-verboom/79da86d91ab15aa997da4c1095551d70/?utm_source=chatgpt]. Similarly, the analysis of crystal structures of methyl hexahydrothiochromeno[4,3-b]pyrrole carboxylates offers insights into molecular conformations and intermolecular interactions, which are crucial for understanding chemical reactivity and designing molecules with desired properties (Raja et al., 2015)[https://consensus.app/papers/structures-methyl-raja/9760aa8a529e535eb38654ef179139a7/?utm_source=chatgpt].
Optical and Electronic Materials
Research into pyrrole derivatives has also extended to the development of optical and electronic materials. The study of 9-anthryl-capped DPP-based dyes reveals how structural modifications can influence optical properties, such as fluorescence and mechanochromic luminescence, indicating potential applications in sensing, imaging, and optoelectronic devices (Ying et al., 2016)[https://consensus.app/papers/9anthrylcapped-dyes-aryl-spacing-properties-ying/80914017d97353aa812677850d55da9b/?utm_source=chatgpt].
Catalysis and Functional Materials
Additionally, the synthesis of ferrocenyl-functionalized pyrroles and their electrochemical studies highlight the role of pyrrole derivatives in catalysis and as functional materials. Such compounds exhibit diverse electrochemical behaviors, making them suitable for applications in redox-active materials and catalytic processes (Korb et al., 2014)[https://consensus.app/papers/34‐ferrocenyl‐functionalized-pyrroles-synthesis-korb/7669b4893eed5b6baf4f8b71184ee899/?utm_source=chatgpt].
Sensor Technologies
Pyrrole derivatives have also been explored for their potential in sensor technologies. For instance, a U-shaped molecule based on a pyrrole framework demonstrated the ability to bind metal cations, suggesting applications in ion sensing and the development of novel sensor platforms (Cordaro et al., 2011)[https://consensus.app/papers/intriguing-ushaped-molecule-ionophore-sensor-cordaro/372a0b10dd6b50fabaac97b741a3474f/?utm_source=chatgpt].
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of these compounds are the Estrogen receptor alpha and Estrogen receptor beta . These receptors are part of the nuclear receptor family of intracellular receptors and are activated by the hormone estrogen .
Mode of Action
They are believed to interact with the estrogen receptors, potentially modulating their activity
Propiedades
IUPAC Name |
(3aS,9bR)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-4-11-9(3-1)10-6-12-5-8(10)7-13-11/h1-4,8,10,12H,5-7H2/t8-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCAHIFUCPXKCU-WCBMZHEXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC3=CC=CC=C3C2CN1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2COC3=CC=CC=C3[C@@H]2CN1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Methoxyphenyl)-2-[3-(trifluoromethyl)-2-quinoxalinyl]acetonitrile](/img/structure/B2812490.png)
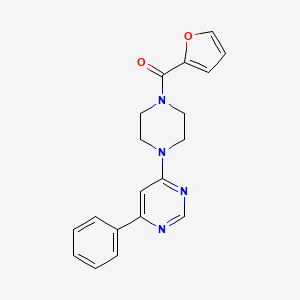
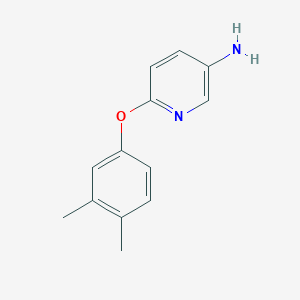
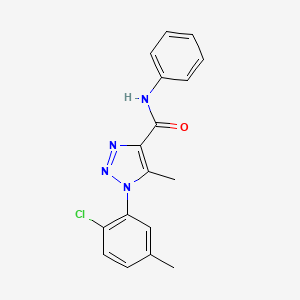
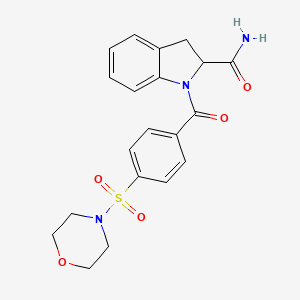
![2-(butylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2812497.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide](/img/structure/B2812500.png)
![ethyl 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propanoate](/img/structure/B2812501.png)
![5,6-Dihydrobenzoimidazo[2,1-a]isoquinoline](/img/structure/B2812503.png)
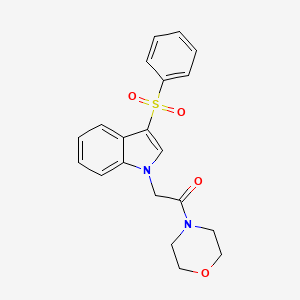
![5-[(3-Chlorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2812505.png)
![1-(3-Chlorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea](/img/structure/B2812507.png)
![4-[4-(Tert-butyl)phenyl]-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B2812508.png)
